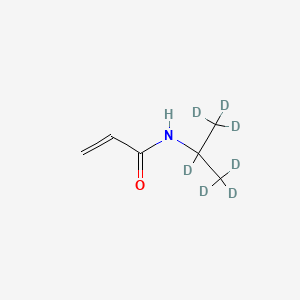![molecular formula C33H38F3N3O9 B12387712 tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat; 2,2,2-Trifluoressigsäure ist ein komplexes organisches Molekül. Aufgrund ihrer einzigartigen strukturellen Eigenschaften wird sie häufig im Bereich der organischen Chemie für verschiedene synthetische Anwendungen eingesetzt. Die Verbindung enthält mehrere funktionelle Gruppen, darunter tert-Butyl, Fluorenylmethoxycarbonyl und Trifluoressigsäure, die zu ihrer Reaktivität und Vielseitigkeit in chemischen Reaktionen beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Fluorenylmethoxycarbonyl (Fmoc)-Schutzgruppenbildung einer Aminosäure, gefolgt von der Kupplung mit einem Pyrrolidinderivat. Die tert-Butylgruppe wird durch eine tert-Butylesterifizierungsreaktion eingeführt. Der letzte Schritt beinhaltet die Zugabe von Trifluoressigsäure, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung die Verwendung von Mikroreaktor-Flusssystemen umfassen. Diese Systeme ermöglichen eine effiziente und nachhaltige Synthese, indem sie eine präzise Steuerung der Reaktionsbedingungen ermöglichen und Abfälle minimieren. Die Verwendung von Mikroreaktoren kann die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Hydroxylgruppen reduziert werden.
Substitution: Die Fluorenylmethoxycarbonylgruppe kann durch andere Schutzgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Schutzgruppenreagenzien wie Trifluoressigsäure. Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit der Produkte zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate der ursprünglichen Verbindung, wie z. B. oxidierte oder reduzierte Formen und Verbindungen mit verschiedenen Schutzgruppen.
Wissenschaftliche Forschungsanwendungen
Die Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird bei der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und in Abgabesystemen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Substrat oder Inhibitor für verschiedene Enzyme wirken und deren Aktivität und Funktion beeinflussen. Die Fluorenylmethoxycarbonylgruppe spielt eine entscheidende Rolle beim Schutz der Aminosäurereste während der Peptidsynthese, während die Trifluoressigsäuregruppe die Löslichkeit und Stabilität der Verbindung erhöht .
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The fluorenylmethoxycarbonyl group plays a crucial role in protecting the amino acid residues during peptide synthesis, while the trifluoroacetic acid group enhances the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat
- tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat
Einzigartigkeit
Die Einzigartigkeit von tert-Butyl-(2S,4R)-1-[(2S)-1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidin-2-carbonyl]-4-hydroxypyrrolidin-2-carboxylat liegt in seiner Kombination von funktionellen Gruppen, die eine vielseitige Plattform für verschiedene chemische Umwandlungen bieten. Das Vorhandensein der Fluorenylmethoxycarbonylgruppe ermöglicht den selektiven Schutz und die Entschützung von Aminosäuren, während die Trifluoressigsäuregruppe die Löslichkeit und Stabilität der Verbindung erhöht .
Eigenschaften
Molekularformel |
C33H38F3N3O9 |
|---|---|
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H37N3O7.C2HF3O2/c1-31(2,3)41-29(38)26-15-19(35)17-34(26)28(37)25-13-8-14-33(25)27(36)16-32-30(39)40-18-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24;3-2(4,5)1(6)7/h4-7,9-12,19,24-26,35H,8,13-18H2,1-3H3,(H,32,39);(H,6,7)/t19-,25+,26+;/m1./s1 |
InChI-Schlüssel |
VHPTZFGKHKAICR-LMXLNWIDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
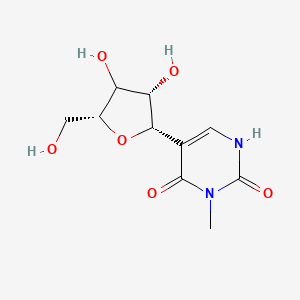
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
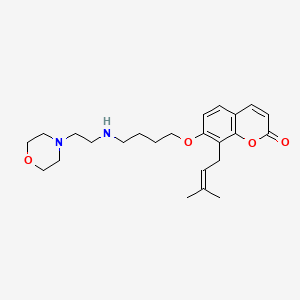
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
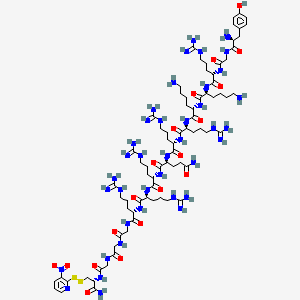
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
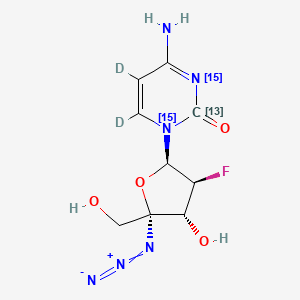
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
